molecular formula C31H53N5O8S B6318657 MMP-2/MMP-9 Substrate CAS No. 98992-65-5

MMP-2/MMP-9 Substrate

Cat. No.: B6318657
CAS No.: 98992-65-5
M. Wt: 655.8 g/mol
InChI Key: OJIFMDRLHMGYGK-QORCZRPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade extracellular matrix proteins. Among them, MMP-2 and MMP-9 are known as gelatinases due to their ability to degrade gelatin. The compound “MMP-2/MMP-9 Substrate” is a fluorogenic substrate specifically designed to measure the activity of these two enzymes. It is widely used in biochemical assays to study the role of MMP-2 and MMP-9 in various physiological and pathological processes, including cancer, inflammation, and tissue remodeling .

Scientific Research Applications

Chemistry

In chemistry, MMP-2/MMP-9 Substrate is used to study the catalytic mechanisms of MMP-2 and MMP-9. Researchers investigate how these enzymes interact with their substrates and identify potential inhibitors that can modulate their activity .

Biology

In biological research, the substrate is used to measure the activity of MMP-2 and MMP-9 in various biological samples, including cell cultures, tissue extracts, and body fluids. This helps in understanding the role of these enzymes in physiological processes such as tissue remodeling, wound healing, and angiogenesis .

Medicine

In medical research, this compound is used as a diagnostic tool to detect elevated levels of MMP-2 and MMP-9 in diseases such as cancer, arthritis, and cardiovascular disorders. It aids in the development of therapeutic strategies targeting these enzymes .

Industry

In the pharmaceutical industry, the substrate is used in high-throughput screening assays to identify potential drug candidates that can inhibit MMP-2 and MMP-9. This is crucial for developing new treatments for diseases associated with excessive MMP activity .

Mechanism of Action

Target of Action

The primary target of Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt, also known as MFCD00236769, is MMP12 . MMP12, or Matrix Metalloproteinase-12, is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential in tissue remodeling processes.

Mode of Action

MFCD00236769 acts as a substrate for MMP12 , facilitating the detection of MMP12 enzyme activity . The compound interacts with MMP12, allowing the enzyme to catalyze a reaction that leads to a detectable change. This interaction and the resulting changes enable researchers to measure the activity of MMP12.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMP-2/MMP-9 Substrate typically involves the following steps:

    Peptide Synthesis: The substrate is a peptide that includes specific amino acid sequences recognized by MMP-2 and MMP-9. Solid-phase peptide synthesis (SPPS) is commonly used for this purpose. The peptide is assembled step-by-step on a solid resin, with each amino acid being added sequentially.

    Fluorophore Attachment: A fluorophore, such as 7-methoxycoumarin-4-yl (MCA), is attached to the peptide. This fluorophore emits fluorescence when cleaved by MMP-2 or MMP-9.

    Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The final product is subjected to rigorous quality control measures, including mass spectrometry and HPLC, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

MMP-2/MMP-9 Substrate primarily undergoes hydrolysis reactions catalyzed by MMP-2 and MMP-9. These enzymes cleave the peptide bond within the substrate, resulting in the release of the fluorophore.

Common Reagents and Conditions

Major Products

The major product of the hydrolysis reaction is the cleaved peptide fragment with the attached fluorophore. This product can be quantified to determine the activity of MMP-2 and MMP-9 in the sample .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of MMP-2/MMP-9 Substrate lies in its ability to specifically measure the activity of both MMP-2 and MMP-9. This dual specificity makes it a valuable tool for studying the combined effects of these enzymes in various physiological and pathological processes. Additionally, the use of a fluorogenic substrate allows for real-time monitoring of enzyme activity, providing a sensitive and quantitative measure of MMP-2 and MMP-9 activity .

Properties

IUPAC Name

ethyl 2-[[(2S)-2-[[(2S)-2-[2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]sulfanyl-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53N5O8S/c1-9-44-26(38)16-32-28(40)23(14-19(4)5)35-31(43)25(15-20(6)7)45-27(39)17-33-29(41)22(13-18(2)3)34-30(42)24-11-10-12-36(24)21(8)37/h18-20,22-25H,9-17H2,1-8H3,(H,32,40)(H,33,41)(H,34,42)(H,35,43)/t22-,23-,24-,25-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIFMDRLHMGYGK-QORCZRPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)SC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)SC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53N5O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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